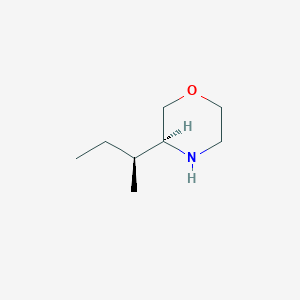

(S)-3-((S)-仲丁基)吗啉

描述

Morpholine is a heterocycle composed of an ether and amine . It is commonly used as a precursor in many organic synthesis processes because of the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring . It is produced on a large scale for use as a solvent, corrosion inhibitor, and fungicide .

Synthesis Analysis

Morpholine is used as a building block in the preparation of various compounds . For example, it has been used as the sole template in the nanoseed-assisted synthesis of nano-sized SAPO-34 zeolites . It’s also used in the synthesis of small pore SAPO-34 molecular sieves .Molecular Structure Analysis

Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The highest occupied molecular orbital consists of the nonbonding orbital of the nitrogen atom .Chemical Reactions Analysis

Morpholine is involved in various chemical reactions. For instance, it’s used in the synthesis of nano-sized SAPO-34 zeolites . It’s also degraded primarily by the Mycobacterium genus via a shared group of degradation reactions for cyclic amines .Physical And Chemical Properties Analysis

Morpholine is a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems . It’s miscible with water and is used as a solvent in chemical reactions .科学研究应用

1. 聚合物合成与表征

包括 3(S)-仲丁基-吗啉-2,5-二酮在内的环状缩氨酸的酶促开环聚合是一种合成缩氨酸聚合物的创新方法。这些聚合物的特点是在一端有一个羧酸基团,在另一端有一个羟基基团,由于其独特的结构特性,它们在各种应用中很有用 (Feng et al., 2000).

2. 催化与络合物形成

吗啉加合物,例如与双(0,0'-二烷基二硫代磷酸镍(II))络合物形成的加合物,在催化中表现出显著的性质。在这些络合物中使用吗啉有助于理解金属-氮配位的性质,这在各种催化过程中至关重要 (Angus et al., 1971).

3. 手性分子的合成

将叠氮化物非对映选择性转化为顺式-3,5-二(溴甲基)-4-叔丁基吗啉是合成手性吗啉衍生物的一种新方法。这些衍生物在各种合成应用中很有用,包括创建具有潜在生物活性的基于吗啉的分子 (D’hooghe et al., 2006).

4. 多嵌段共聚物的合成

含有低聚(3-甲基-吗啉-2,5-二酮)和低聚(3-仲丁基-吗啉-2,5-二酮)的多嵌段共聚物的合成证明了 (S)-3-((S)-仲丁基)吗啉在聚合物科学中的多功能性。这些共聚物表现出不同的玻璃化转变温度和微相分离,表明它们在先进材料应用中的潜力 (Peng et al., 2017).

5. 手性试剂的合成

反式-3,5-双(苄基/叔丁基二苯甲硅氧基甲基)吗啉的合成展示了 (S)-3-((S)-仲丁基)吗啉在创建 C(2)-对称的手性试剂类别中的作用。这些是用于不对称合成和其他需要手性分子的应用的有希望的候选者 (Dave & Sasaki, 2004).

6. 核废料处理研究

已经对含有仲丁基基团的双三嗪基菲咯啉配体(包括 (S)-3-((S)-仲丁基)吗啉)进行了研究,以了解它们对核废液中镧系元素和锕系元素的萃取性能。这项研究对于开发更有效的核废料处理和回收方法至关重要 (Afsar et al., 2014).

7. 共低聚物合成中的催化

(S)-3-((S)-仲丁基)吗啉在对二氧六环等内酯的开环聚合 (ROP) 中的使用说明了它在共低聚物合成中的作用。这项研究突出了 (S)-3-((S)-仲丁基)吗啉在催化中的潜力,特别是在创建具有特定官能团的聚合物方面 (Liang et al., 2021).

作用机制

安全和危害

未来方向

Morpholine and its derivatives continue to be a focus of research in various fields. For instance, morpholine-based analogues may advantageously alter important pharmacokinetic properties such as lipophilicity and metabolic stability when grafted onto molecular scaffolds . Additionally, morpholine is being used in labs today to investigate vertebrate development .

属性

IUPAC Name |

(3S)-3-[(2S)-butan-2-yl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGVQPIIJMNYNR-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693468 | |

| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((S)-sec-butyl)morpholine | |

CAS RN |

1273577-23-3 | |

| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

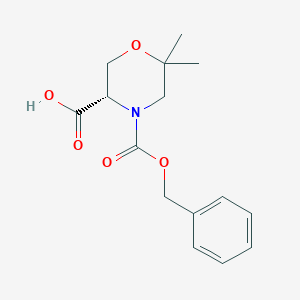

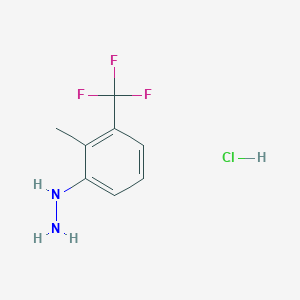

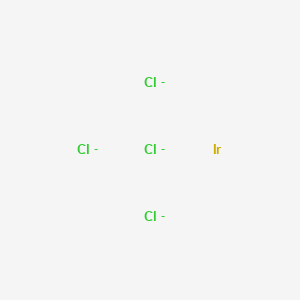

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

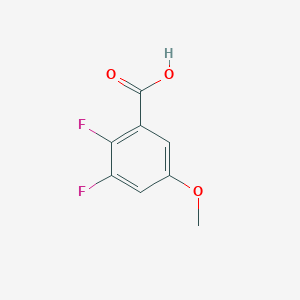

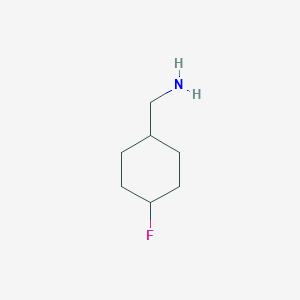

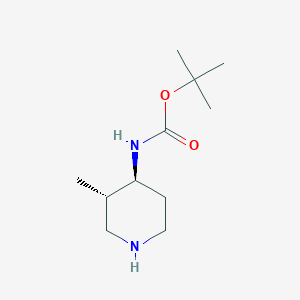

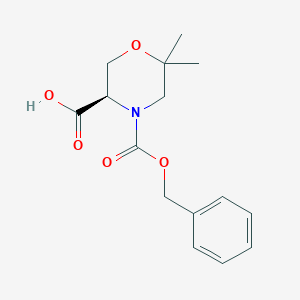

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)

![[(2R,3R,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3365860.png)

![Isoxazolo[2,3-a]benzimidazole(9CI)](/img/structure/B3365871.png)